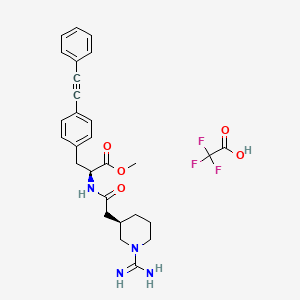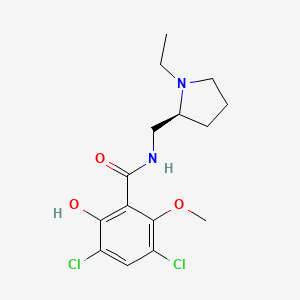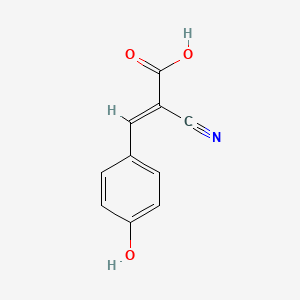
Ácido alfa-ciano-4-hidroxicinámico
Descripción general
Descripción
Alpha-Cyano-4-hydroxycinnamic acid is a derivative of cinnamic acid and belongs to the phenylpropanoid family. It is commonly used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the analysis of peptides and oligonucleotides . This compound also inhibits the monophenolase and diphenolase activities of mushroom tyrosinase .
Aplicaciones Científicas De Investigación
Alpha-Cyano-4-hydroxycinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a matrix in MALDI-MS for the analysis of peptides, proteins, and oligonucleotides.
Medicine: Research has shown its potential in alleviating renal fibrosis and other pathological conditions.
Industry: It is used in the encapsulation of compounds into zeolites for various industrial applications.
Mecanismo De Acción
Target of Action
Alpha-Cyano-4-hydroxycinnamic acid (CHCA) primarily targets monocarboxylate transporters (MCTs) . These transporters play a crucial role in the transport of lactate and pyruvate across the cell membrane .
Mode of Action
CHCA acts as a specific inhibitor of MCTs . It inhibits the transport of monocarboxylic acids, including lactate and pyruvate . Additionally, it is reported to block β-cell apical anion exchange .
Biochemical Pathways
The inhibition of MCTs by CHCA affects the transport of lactate and pyruvate, key components of the glycolytic pathway . This can disrupt the energy metabolism of the cell, as these molecules are crucial for ATP production. The blockage of β-cell apical anion exchange can also impact ion homeostasis within the cell .
Pharmacokinetics
Its solubility in water and polar organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of MCTs by CHCA can lead to a decrease in the intracellular concentration of lactate and pyruvate . This can disrupt cellular energy metabolism, potentially leading to cell death. The blockage of β-cell apical anion exchange can also disrupt ion balance within the cell .
Action Environment
The action of CHCA can be influenced by various environmental factors. For instance, its solubility in water and polar organic solvents suggests that its action may be influenced by the hydration status of the body
Análisis Bioquímico
Biochemical Properties
Alpha-Cyano-4-hydroxycinnamic acid has been found to interact with several enzymes and proteins. For instance, it is an inhibitor of monocarboxylate transporter 1 (MCT1) that blocks pyruvate transport in rat heart mitochondria . It also inhibits the monophenolase activity and diphenolase activity of mushroom tyrosinase .
Cellular Effects
The effects of Alpha-Cyano-4-hydroxycinnamic acid on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it attenuates hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improves the body weight and morphology of the embryos .
Molecular Mechanism
At the molecular level, Alpha-Cyano-4-hydroxycinnamic acid exerts its effects through various mechanisms. It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 . It also reduces the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS and MDA to normal levels .
Métodos De Preparación
Alpha-Cyano-4-hydroxycinnamic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxycinnamic acid with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields alpha-Cyano-4-hydroxycinnamic acid as a yellow powder . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high purity and yield .
Análisis De Reacciones Químicas
Alpha-Cyano-4-hydroxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Alpha-Cyano-4-hydroxycinnamic acid can be compared with other cinnamic acid derivatives such as:
4-Hydroxycinnamic acid: Lacks the cyano group, making it less effective as a matrix in MALDI-MS.
Sinapinic acid: Another commonly used matrix in MALDI-MS but has different chemical properties and applications.
Ferulic acid: Contains a methoxy group instead of a cyano group, leading to different biological activities.
The uniqueness of alpha-Cyano-4-hydroxycinnamic acid lies in its cyano group, which enhances its effectiveness as a matrix in MALDI-MS and its ability to inhibit specific enzyme activities .
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLVVWMAFSXCK-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28166-41-8 | |
| Record name | NSC173138 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of incorporating CHCA into polymers for MALDI-MS analysis?
A1: [, ] Researchers have successfully incorporated CHCA into condensation polymers, specifically organotin polyether esters and Group IVB metallocene poly(ether esters). This innovative approach allows the polymer to act as its own matrix in MALDI-MS, simplifying sample preparation. Using these CHCA-containing polymers as matrices yields ion fragments with multiple repeat units, providing valuable structural information.
Q2: Can the thermal stability of CHCA affect its performance as a MALDI matrix?
A3: [] Yes, CHCA is known to lose CO2 upon heating, forming a mixture of trans-/cis-4-hydroxyphenylacrilonitrile. This decomposition explains the observed cluster formation, fading, and recovery of CHCA during MALDI-MS analyses. This phenomenon emphasizes the importance of controlled heating and storage conditions for CHCA.
Q3: Can CHCA be used in liquid form for MALDI-MS analysis?
A4: [] Yes, a binary mixture of CHCA and 3-amino-quinoline forms a viscous liquid matrix with a self-healing surface. This liquid matrix provides stable and long-lasting ion currents, making it suitable for MALDI-MS on magnetic sector instruments with point detectors.
Q4: What are the benefits of using an ionic liquid matrix (ILM) composed of CHCA and aniline for MALDI-MS?
A5: [] The CHCA/aniline ILM demonstrates several advantages over conventional solid matrices, including:
Q5: How can CHCA be used to improve the detection of low-concentration protein digests in MALDI-TOF/TOF MS?
A6: [] Adding ammonium monobasic phosphate or ammonium dibasic citrate to the CHCA matrix and sample significantly reduces matrix adduct ions, which can interfere with peptide ionization. This reduction enhances peptide signal intensity, signal-to-noise ratio, and improves peptide ionization, especially for samples at femtomole levels or below.
Q6: Can CHCA be used for the MALDI-MS analysis of peptides containing disulfide bonds?
A7: [] While CHCA alone can cause in-source decay (ISD) and reduction of disulfides to thiols, a mixed matrix of 2-(4-hydroxyphenylazo)benzoic acid and CHCA (1:10) suppresses ISD while maintaining low laser power requirements, enabling the observation of both disulfide-bonded and reduced peptides.
Q7: How does the addition of serine to a CHCA matrix impact the MALDI mass spectra of peptides?
A8: [] Serine, when added to CHCA, significantly enhances the signal intensity of both protonated and deprotonated peptides ([M+H]+ and [M-H]-). Importantly, it eliminates interfering alkali-metal ion adducts ([M+Na]+, [M+K]+) and CHCA cluster ions, leading to cleaner spectra.
Q8: What are the advantages of using CHCA in combination with nitrocellulose for MALDI-TOF MS analysis of dilute peptide samples?
A10: [] Creating microspots by depositing a mixture of CHCA and high-concentration nitrocellulose on a MALDI plate offers several advantages:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
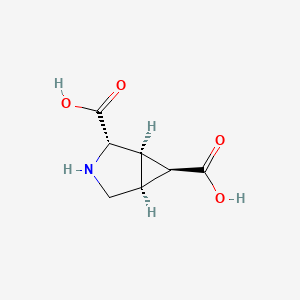
![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)
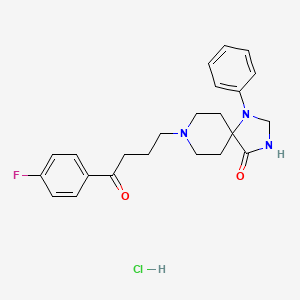

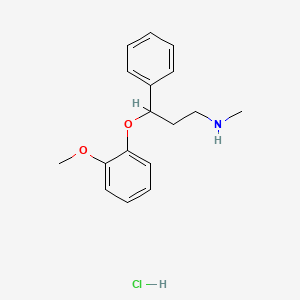
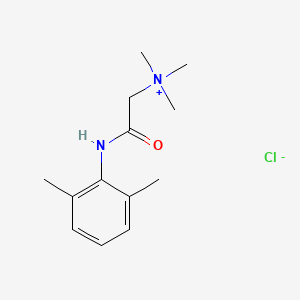
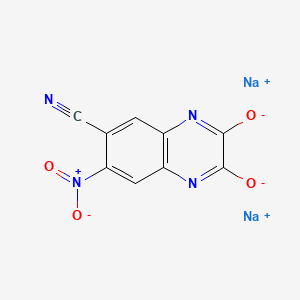
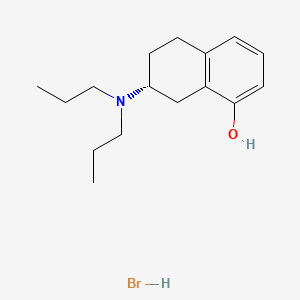
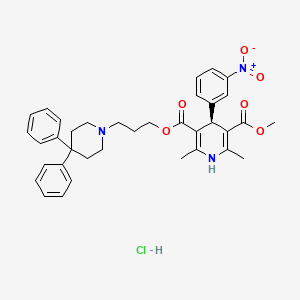
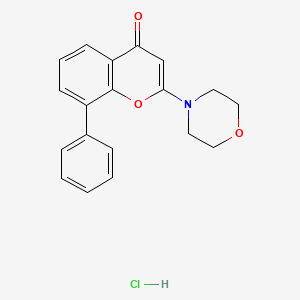
![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

